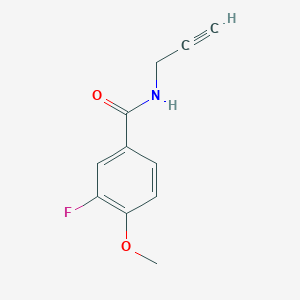![molecular formula C17H15ClN4S B7646569 4-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine](/img/structure/B7646569.png)
4-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine is a chemical compound that has been widely researched for its potential pharmaceutical applications. This compound belongs to the class of triazole-containing compounds, which have been found to exhibit various biological activities.
Mechanism of Action
The mechanism of action of 4-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in inflammation and pain pathways.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation, pain, and fever in animal models. It has also been found to inhibit the growth of certain bacteria, fungi, and viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine in lab experiments is its broad spectrum of biological activities. It has been found to exhibit antibacterial, antifungal, antitumor, and antiviral activities, which make it a versatile compound for various applications. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in further studies.
Future Directions
There are many future directions for the research of 4-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine. One of the directions is to further investigate its mechanism of action and its potential targets in various biological pathways. Another direction is to explore its potential use in the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Additionally, further studies are needed to evaluate its safety and toxicity profile in animal and human models.
Synthesis Methods
The synthesis of 4-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine has been reported in the literature. One of the methods involves the reaction of 3-chlorobenzaldehyde with propargyl bromide in the presence of a base to form 3-chloro-1-prop-2-ynylbenzene. This intermediate is then reacted with 5-amino-1-(4-pyridyl)-1,2,4-triazole-3-thiol in the presence of a catalyst to form the final product.
Scientific Research Applications
4-[[5-(3-Chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine has been studied for its potential pharmaceutical applications. It has been found to exhibit antibacterial, antifungal, antitumor, and antiviral activities. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
4-[[5-(3-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S/c1-2-10-22-16(14-4-3-5-15(18)11-14)20-21-17(22)23-12-13-6-8-19-9-7-13/h2-9,11H,1,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLYOEVMQKSBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=NC=C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(methoxymethyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7646487.png)
![1-(3-chlorophenyl)-N-[2-(methylsulfonylmethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B7646491.png)
![2-[Methyl-(4-propan-2-yloxyphenyl)sulfonylamino]acetic acid](/img/structure/B7646516.png)
![N-[(1R)-1-cyano-2-methylpropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B7646528.png)


![N-(1,3-dimethyl-2-oxoimidazo[4,5-b]pyridin-5-yl)-4-oxo-4-pyrrolidin-1-ylbutanamide](/img/structure/B7646542.png)
![N-[3-(difluoromethoxy)pyridin-2-yl]acetamide](/img/structure/B7646545.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2,6-dichlorophenyl)acetamide](/img/structure/B7646553.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide](/img/structure/B7646561.png)
![N-ethyl-N-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7646578.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-4-phenoxypiperidine-1-carboxamide](/img/structure/B7646584.png)
![(5E)-5-[[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646596.png)